molecular formula C14H21BrN4O B2987139 3-[(4-Bromopyrazol-1-yl)methyl]-N-cyclohexylazetidine-1-carboxamide CAS No. 2415620-97-0

3-[(4-Bromopyrazol-1-yl)methyl]-N-cyclohexylazetidine-1-carboxamide

Cat. No.: B2987139
CAS No.: 2415620-97-0
M. Wt: 341.253
InChI Key: CXDFOJFHXOHFPC-UHFFFAOYSA-N
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Description

3-[(4-Bromopyrazol-1-yl)methyl]-N-cyclohexylazetidine-1-carboxamide is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a cyclohexyl group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromopyrazol-1-yl)methyl]-N-cyclohexylazetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the bromopyrazole moiety. One common method involves the bromination of pyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions . The resulting 4-bromopyrazole is then reacted with an appropriate azetidine derivative in the presence of a base such as sodium hydride or potassium carbonate to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromopyrazol-1-yl)methyl]-N-cyclohexylazetidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate.

    Oxidation: Hydrogen peroxide, other oxidizing agents.

    Coupling: Palladium catalysts, boronic acids or esters.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3-[(4-Bromopyrazol-1-yl)methyl]-N-cyclohexylazetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrazole moiety can bind to active sites on enzymes, inhibiting their activity or modulating their function . The cyclohexylazetidine group can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Bromopyrazol-1-yl)methyl]-N-cyclohexylazetidine-1-carboxamide is unique due to its combination of a bromopyrazole moiety with an azetidine ring and a cyclohexyl group. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]-N-cyclohexylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN4O/c15-12-6-16-19(10-12)9-11-7-18(8-11)14(20)17-13-4-2-1-3-5-13/h6,10-11,13H,1-5,7-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDFOJFHXOHFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CC(C2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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